3-cyclopropyl-1-(2-fluorophenyl)propan-1-one
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Overview
Description
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C12H13FO It is a ketone derivative characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-(2-fluorophenyl)propan-1-one typically involves the reaction of cyclopropylmethyl bromide with 2-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to form the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-(2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-(2-fluorophenyl)propan-1-one
- 3-bromo-1-(2-fluorophenyl)propan-1-one
- 3-methyl-1-(2-fluorophenyl)propan-1-one
Uniqueness
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1483041-78-6 |
---|---|
Molecular Formula |
C12H13FO |
Molecular Weight |
192.23 g/mol |
IUPAC Name |
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C12H13FO/c13-11-4-2-1-3-10(11)12(14)8-7-9-5-6-9/h1-4,9H,5-8H2 |
InChI Key |
XFPOEDYVEBWEHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC(=O)C2=CC=CC=C2F |
Purity |
0 |
Origin of Product |
United States |
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